1-Piperazinecarbodithioic acid, 4-methyl-
Overview
Description
1-Piperazinecarbodithioic acid, 4-methyl- is a chemical compound with the molecular formula C₆H₁₂N₂S₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperazinecarbodithioic acid, 4-methyl- can be synthesized through the reaction of piperazine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: Piperazine is reacted with carbon disulfide in an alkaline medium to form the dithiocarbamate salt.
Acidification: The dithiocarbamate salt is then acidified to yield 1-Piperazinecarbodithioic acid, 4-methyl-.
Industrial Production Methods
Industrial production of 1-Piperazinecarbodithioic acid, 4-methyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reaction: Conducting the reaction in large reactors with controlled temperature and pressure conditions.
Purification: The product is purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarbodithioic acid, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperazinecarbodithioic acid, 4-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of pesticides, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperazinecarbodithioic acid, 4-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarbodithioic acid: A similar compound without the methyl group.
4-Methylpiperazine: A derivative of piperazine with a methyl group but without the carbodithioic acid functionality.
Uniqueness
1-Piperazinecarbodithioic acid, 4-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
1-Piperazinecarbodithioic acid, 4-methyl- is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
1-Piperazinecarbodithioic acid, 4-methyl- (CAS Number: 5430-77-3) belongs to the class of piperazines, characterized by a six-membered ring containing two nitrogen atoms. Its chemical formula is with a molecular weight of approximately 162.28 g/mol. The structural representation includes a piperazine ring with a carbodithioic acid group, which imparts unique reactivity and biological properties.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 162.28 g/mol |
IUPAC Name | Piperazine-1-carbodithioic acid |
CAS Registry Number | 5430-77-3 |
The biological activity of 1-Piperazinecarbodithioic acid, 4-methyl- is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth and other biological pathways, leading to antimicrobial effects.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis, which may contribute to its anticancer properties.
- Lipid Peroxidation Inhibition : Research indicates that it can inhibit lipid peroxidation, potentially offering protective effects against oxidative stress-related diseases .
Antimicrobial Properties
1-Piperazinecarbodithioic acid, 4-methyl- has been studied for its antimicrobial effects against various pathogens. The mechanism involves disrupting microbial enzyme activity, which is crucial for their survival.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxicity against cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis induction .
Therapeutic Applications
Research has indicated potential therapeutic applications in treating liver diseases and other conditions associated with oxidative stress:
- Liver Disease : In vivo studies demonstrated that derivatives of this compound could reduce liver damage caused by toxic agents like carbon tetrachloride by inhibiting transaminase enzyme levels .
- Anti-inflammatory Effects : Its ability to inhibit lipid peroxidation suggests potential use in treating inflammatory conditions and diseases linked to oxidative stress .
Case Studies
Several studies have highlighted the efficacy of 1-Piperazinecarbodithioic acid, 4-methyl-:
- Study on Liver Protection : A study published in Pharmaceutical Research demonstrated that the compound significantly reduced liver enzyme levels in animal models exposed to hepatotoxic agents, suggesting protective effects against liver damage .
- Antimicrobial Activity Assessment : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at specific concentrations, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
4-methylpiperazine-1-carbodithioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARZDEJVFNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202667 | |
Record name | 1-Piperazinecarbodithioic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-77-3 | |
Record name | 4-Methyl-1-piperazinecarbodithioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5430-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-piperazinecarbodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinecarbodithioic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-piperazinecarbodithioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A95TJ9B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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